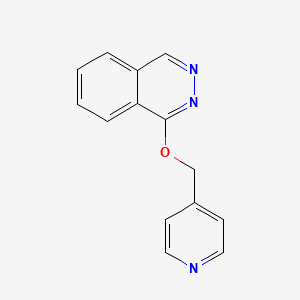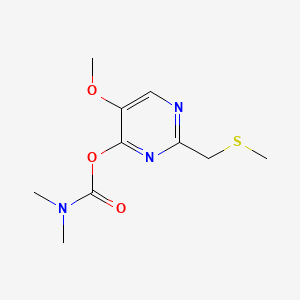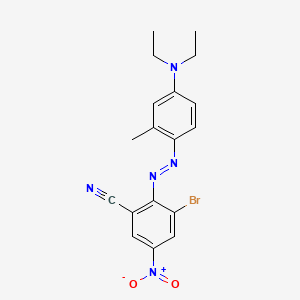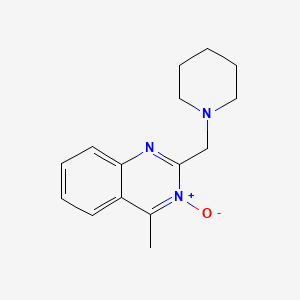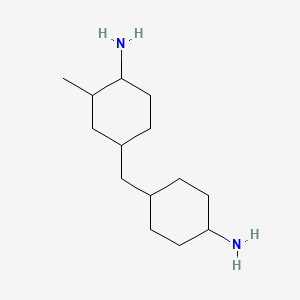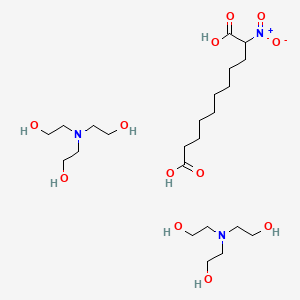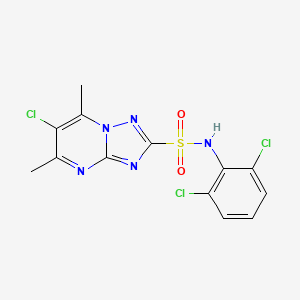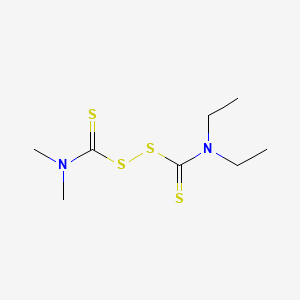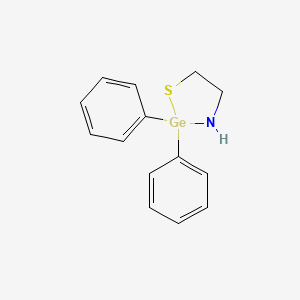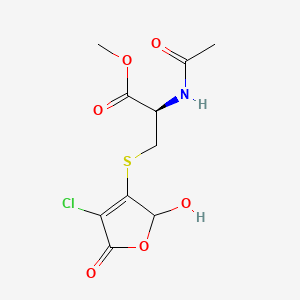
N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester is a complex organic compound It is characterized by the presence of a furan ring, a chloro substituent, and a cysteine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cysteine Derivative: This step involves the coupling of the furan derivative with a cysteine derivative, often using peptide coupling reagents such as EDCI or DCC.
Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification of the carboxyl group using acetic anhydride and methanol, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfur atom.
Reduction: Reduction reactions can target the carbonyl groups and the chloro substituent.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution could produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a potential drug candidate or a building block for drug synthesis.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biochemical Research: For studying enzyme interactions, metabolic pathways, or as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring and the cysteine derivative could play crucial roles in binding interactions and biochemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine: A related compound without the acetyl group.
Furan Derivatives: Various furan-based compounds with different substituents.
Uniqueness
N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
142762-80-9 |
|---|---|
Formule moléculaire |
C10H12ClNO6S |
Poids moléculaire |
309.72 g/mol |
Nom IUPAC |
methyl (2R)-2-acetamido-3-[(4-chloro-2-hydroxy-5-oxo-2H-furan-3-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C10H12ClNO6S/c1-4(13)12-5(8(14)17-2)3-19-7-6(11)9(15)18-10(7)16/h5,10,16H,3H2,1-2H3,(H,12,13)/t5-,10?/m0/s1 |
Clé InChI |
VJFDBAHNMIFSQH-FPVSGXLUSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=C(C(=O)OC1O)Cl)C(=O)OC |
SMILES canonique |
CC(=O)NC(CSC1=C(C(=O)OC1O)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


